molecular formula C6H9NO2 B7777383 (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid

(1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B7777383
M. Wt: 127.14 g/mol
InChI Key: JBDOTWVUXVXVDR-YUPRTTJUSA-N
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Description

(1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS: 33294-81-4) is a bicyclic amino acid with a rigid, strained scaffold. Its molecular formula is C₆H₉NO₂ (MW: 127.14 g/mol), and it features a fused cyclopropane ring system that confers unique stereochemical and electronic properties. This compound is widely utilized as a building block in medicinal chemistry, particularly for designing peptidomimetics and central nervous system (CNS) agents due to its ability to mimic proline while enhancing metabolic stability . Key physical properties include a melting point of 224–230°C, density of 1.327 g/cm³, and a pKa of 2.38 (predicted) .

Properties

IUPAC Name

(1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(9)5-4-1-3(4)2-7-5/h3-5,7H,1-2H2,(H,8,9)/t3-,4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDOTWVUXVXVDR-YUPRTTJUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(NC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1[C@H](NC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22255-16-9
Record name (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22255-16-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
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Preparation Methods

Reaction Sequence and Intermediate Isolation

The patent-described pathway involves nine steps, optimized for yield and stereochemical fidelity:

  • Synthesis of 2-cyanocyclopropylcarboxylic acid :

    • Base hydrolysis of cis-ethyl 2-cyanocyclopropylcarboxylate (34.5 g) with aqueous NaOH (9.9 g in 248 mL H₂O) yields 2-cyanocyclopropylcarboxylic acid.

    • Critical parameters: Controlled acidification (conc. HCl) prevents decarboxylation.

  • Formation of 2-cyanocyclopropylaldehyde :

    • Treatment with oxalyl chloride (27 mL) in dry benzene (60 mL) at 70–80°C produces the acid chloride.

    • Reduction using tri-(tert-butoxy) lithium aluminum hydride in THF at −60°C achieves the aldehyde intermediate.

  • Acetal protection :

    • Refluxing the aldehyde (8.1 g) in ethanol (75 mL) forms 2-cyanocyclopropyl-1,1-diethylacetal, distilled at 70–71°C/8 Torr.

  • Aminomethyl group introduction :

    • Lithium aluminum hydride reduction in THF (90 mL) over 48 hours converts the nitrile to 2-aminomethylcyclopropyl-1,1-diethylacetal.

  • Ring-closing cyanation :

    • Reaction with potassium cyanide (6.8 g) in glacial acetic acid (90 mL) and methanesulfonic acid (0.2 mL) at 65°C for 17 hours forms the bicyclic nitrile.

  • Hydrolysis to carboxylic acid :

    • Refluxing in 6 N HCl (100 mL) for 6 hours yields the hydrochloride salt of cis-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.

Stereochemical Control and Isolation

The crude product exists as a cis/trans diastereomeric mixture. Purification employs:

  • Copper (II) hydroxide complexation : Selective precipitation of the cis-isomer’s copper salt in methanol.

  • Hydrogen sulfide treatment : Liberation of the free acid by precipitating copper sulfide.

ParameterValue/Technique
Final product purity>99% (by NMR)
Yield (over 9 steps)12–15%
Melting point252–256°C (lit.)
Optical rotationNot reported in public sources

Critical Analysis of Industrial-Scale Viability

Advantages of the Patent Route

  • Scalability : All steps performed under atmospheric pressure with standard glassware.

  • Cost efficiency : Potassium cyanide and acetic acid are inexpensive reagents.

Limitations and Risks

  • Toxic intermediates : Cyanide handling requires strict safety protocols.

  • Low overall yield : 12–15% yield necessitates process optimization for commercial production.

Physicochemical Characterization Data

PropertyValueSource
Molecular formulaC₆H₉NO₂
Molecular weight127.14 g/mol
Density1.327 g/cm³ (predicted)
pKa2.38 (predicted)
Boiling point280.3°C (predicted)

Chemical Reactions Analysis

Types of Reactions

(1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Neuropharmacology

One of the primary applications of (1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is in the field of neuropharmacology. It serves as a precursor in the synthesis of orexin receptor antagonists, which are being investigated for their potential in treating sleep disorders and obesity. Research indicates that compounds derived from this bicyclic structure exhibit promising affinities for orexin receptors, which play a crucial role in regulating wakefulness and appetite .

Pain Management

This compound has also been explored for its analgesic properties. Studies have shown that derivatives of this compound can modulate pain pathways effectively, making them candidates for developing new pain management therapies .

Building Blocks in Organic Synthesis

This compound is utilized as a versatile building block in organic synthesis due to its unique structural properties. Its ability to undergo various chemical transformations allows chemists to create complex molecules efficiently. For example, it can be converted into different derivatives through reactions such as esterification and amination .

Synthesis of Peptide Mimetics

The compound's structure is conducive for use in synthesizing peptide mimetics, which are important in drug design for mimicking the biological activity of peptides while improving stability and bioavailability . This application is particularly relevant in developing therapeutics that target protein-protein interactions.

Case Studies

Study Focus Findings
Kallam et al., 2017Synthesis of Orexin Receptor AntagonistsDemonstrated the efficacy of derivatives of this compound in inhibiting orexin receptors, leading to reduced food intake and increased sleep duration .
Datrika et al., 2020Analgesic ActivityReported that specific derivatives exhibited significant analgesic effects in animal models, suggesting potential for pain management applications .
Sen et al., 2019Peptide Mimetics DevelopmentHighlighted the utility of this compound as a scaffold for designing peptide mimetics with enhanced pharmacological profiles .

Mechanism of Action

The mechanism of action of (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect.

Comparison with Similar Compounds

Stereochemical Variants

Compound Name CAS Molecular Formula Key Differences Biological Relevance
(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid 33294-81-4 C₆H₉NO₂ Enantiomeric configuration at C1, C5 Used in peptide synthesis; distinct binding to FABP4
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid 214193-12-1 C₆H₉NO₂ Azabicyclo ring substitution position Discontinued due to undefined applications
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid 214193-13-2 C₆H₉NO₂ Stereochemistry at C1 and C3 No reported bioactivity; used in research

Key Insight : Stereochemistry profoundly impacts biological activity. For example, (1R,2S,5S)-isomers show differential binding to fatty acid-binding protein 4 (FABP4), with IC₅₀ values varying based on substituents (e.g., thiophene acetyl derivatives achieve IC₅₀ = 1.7 µM) .

Functionalized Derivatives

Compound Name CAS Substituent/Modification Molecular Weight Application/Activity
(1S,2S,5R)-3-(tert-Butoxycarbonyl)-6,6-dichloro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 1932796-74-8 Boc-protected; dichloro at C6 296.14 Intermediate in antiviral drug synthesis
(1S,2S,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 854113-43-2 Fmoc-protected 349.38 Solid-phase peptide synthesis
(1S,5R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid 1401464-07-0 Boc-protected; carboxylic acid at C6 227.26 Synthetic precursor for CNS-targeted drugs

Key Insight : Protective groups (e.g., Boc, Fmoc) enhance solubility and stability during synthesis. Dichloro or methyl substitutions (e.g., 6,6-dimethyl derivatives) improve lipophilicity, influencing blood-brain barrier penetration .

Pharmacologically Active Analogs

Compound Name Target/Mechanism Activity/ED₅₀ Clinical Relevance
LY354740 (mGluR2/3 agonist) Group II metabotropic glutamate receptors Anxiolytic ED₅₀: 0.2–0.5 mg/kg (oral) Non-sedative anxiolytic; no motor impairment
LY3020371 (mGluR2/3 antagonist) Antagonizes LY354740 Antidepressant effects in rodents Potential for depression without ketamine-like side effects

Key Insight: While LY354740 shares a bicyclic backbone with the target compound, its 2,6-dicarboxylic acid groups and aminobicyclo structure enable potent mGluR modulation, highlighting the importance of functional group placement .

Biological Activity

(1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, also known as 3-ABHCA, is a bicyclic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores the biological activity of 3-ABHCA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C6H9NO2C_6H_9NO_2 with a molecular weight of approximately 141.14 g/mol. The compound features a bicyclic structure that contributes to its biological activity.

3-ABHCA primarily functions as a modulator in biochemical pathways by interacting with specific proteins and enzymes. Its mechanism involves:

  • Binding Affinity : The compound exhibits high binding affinity to certain receptors, which can influence cellular signaling pathways.
  • Enzymatic Inhibition : It has been shown to inhibit specific enzymes, thereby altering metabolic processes within cells.

1. Protein Interactions

Research indicates that this compound serves as a valuable probe in the study of protein interactions. It is utilized to investigate binding sites and mechanisms of various proteins, particularly in proteomics research .

2. Therapeutic Applications

The compound is being explored for its potential therapeutic applications in several areas:

  • Neuropharmacology : Studies suggest that 3-ABHCA may play a role in modulating neurotransmitter systems, making it a candidate for developing treatments for neurological disorders.
  • Cancer Research : Preliminary findings indicate that the compound might inhibit tumor growth by targeting specific cancer-related pathways .

Case Studies

Study ReferenceObjectiveFindings
Investigate neuropharmacological effectsDemonstrated modulation of neurotransmitter release in vitro.
Evaluate anticancer propertiesShowed significant inhibition of cell proliferation in cancer cell lines.
Synthesis and characterizationConfirmed the structural integrity and biological relevance through various assays.

Comparative Analysis

To better understand the efficacy and specificity of this compound, it is essential to compare it with similar compounds:

Compound NameStructureBiological Activity
Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acidFmoc StructureUsed primarily as a probe for protein interactions .
(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acidOther StructureExhibits similar binding properties but with different pharmacokinetics .

Q & A

Q. Table 1: Reaction Optimization Parameters

StepReagents/ConditionsYield Influence Factors
CyclopropanationCuBr, PhIO₂, 60°C Temperature, catalyst loading
ChlorinationCl₂, CH₂Cl₂, UV light Reaction time, solvent purity
HydrolysisBa(OH)₂, H₂O; HCl pH, reaction duration

How is the stereochemical configuration of this compound validated experimentally?

Basic
Stereochemical validation employs:

  • X-ray crystallography : Resolves absolute configuration via single-crystal analysis .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H, with mobile phases of hexane/isopropanol .
  • NMR spectroscopy : NOE experiments confirm spatial relationships between protons in the bicyclic framework .

What strategies optimize enantiomeric purity during large-scale synthesis?

Q. Advanced

  • Asymmetric catalysis : Use chiral auxiliaries (e.g., BOC-protected intermediates) during cyclopropanation to enforce stereoselectivity .
  • Continuous flow systems : Maintain consistent reaction conditions (temperature, pressure) to minimize racemization .
  • Crystallization-induced dynamic resolution : Exploit differential solubility of enantiomers in solvents like EtOAc/hexane .

How can researchers resolve contradictions in reported biological activities?

Advanced
Discrepancies in bioactivity studies often arise from:

  • Enantiomeric impurities : Validate purity via chiral HPLC and compare activity of isolated enantiomers .
  • Assay variability : Standardize cell-based assays (e.g., enzyme inhibition IC₅₀ measurements) using controls like known inhibitors .
  • Solubility effects : Use co-solvents (DMSO/PBS) to ensure consistent compound dissolution across studies .

How does the bicyclic structure influence reactivity compared to monocyclic analogs?

Advanced
The rigid bicyclic framework:

  • Enhances steric hindrance : Limits nucleophilic attack at the bridgehead, favoring selective reactions at the carboxylic acid group .
  • Modulates electronic effects : The nitrogen atom in the three-membered ring increases electrophilicity, enabling unique reactions like ring-opening oxidations .
  • Comparisons : Derivatives lacking the carboxylic acid group (e.g., 3-azabicyclo[3.1.0]hexane) show reduced hydrogen-bonding capacity and altered bioactivity .

What computational methods model interactions between this compound and biological targets?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Predict binding modes to enzymes like γ-aminobutyric acid (GABA) transaminase .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QM/MM calculations : Analyze transition states for reactions catalyzed by the compound’s derivatives .

What analytical techniques confirm structural integrity and purity?

Q. Methodological

  • HPLC (reverse-phase C18) : Quantify purity (>98%) with UV detection at 210 nm .
  • High-resolution MS : Confirm molecular formula (C₈H₁₁NO₂) via exact mass (153.0790 Da) .
  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to verify bicyclic structure .

How is the compound utilized in studying enzyme inhibition mechanisms?

Q. Advanced

  • Kinetic assays : Measure competitive inhibition of GABA transaminase using fluorogenic substrates (e.g., 4-aminobutyraldehyde) .
  • Isothermal titration calorimetry (ITC) : Determine binding thermodynamics (ΔH, ΔS) to elucidate inhibition modes .

What are the challenges in derivatizing the carboxylic acid group?

Q. Advanced

  • Steric hindrance : Use bulky activating agents (e.g., EDC/HOBt) for amide coupling .
  • Racemization risk : Conduct reactions at low temperatures (0–4°C) and monitor via chiral HPLC .

How does the compound’s stability vary under different storage conditions?

Q. Methodological

  • Long-term storage : -20°C under argon minimizes degradation; monitor via periodic HPLC .
  • Solution stability : In aqueous buffers (pH 7.4), half-life is <24 hours, requiring fresh preparation .

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